molecular formula C5H4ClNO2 B12432718 1-(2-Chlorooxazol-5-yl)ethanone

1-(2-Chlorooxazol-5-yl)ethanone

Cat. No.: B12432718
M. Wt: 145.54 g/mol
InChI Key: HCHLDDIWOVYNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorooxazol-5-yl)ethanone (CAS 1783524-73-1) is a high-purity chemical compound with a molecular formula of C5H4ClNO2 and a molecular weight of 145.54 g/mol . It serves as a versatile synthetic intermediate and valuable building block in organic synthesis and medicinal chemistry. The molecule features both an electron-deficient chlorinated oxazole ring and a reactive acetyl group, making it a key precursor for the construction of more complex heterocyclic systems . While specific biological data for this compound is limited, its structural features are associated with compounds investigated for various pharmacological activities. For instance, similar chlorinated heteroaromatic compounds are featured in patent research for their potential as kinase inhibitors . As a reagent, it is instrumental in developing molecular scaffolds for probing biological pathways and is strictly intended for research applications in laboratory settings . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4ClNO2

Molecular Weight

145.54 g/mol

IUPAC Name

1-(2-chloro-1,3-oxazol-5-yl)ethanone

InChI

InChI=1S/C5H4ClNO2/c1-3(8)4-2-7-5(6)9-4/h2H,1H3

InChI Key

HCHLDDIWOVYNCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(O1)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Chlorooxazol 5 Yl Ethanone

Precursor-Based Strategies for Oxazole (B20620) Ring Formation

Constructing the oxazole ring system de novo from simple, acyclic starting materials is a fundamental approach in heterocyclic chemistry. These strategies involve forming the core N-C-O linkage and subsequent cyclization to yield the aromatic ring.

Cyclization Reactions Involving Alpha-Haloketones and Nitrogen/Oxygen Donors

One of the most classical and versatile methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com A related and highly relevant strategy involves the reaction of α-haloketones with primary amides. pharmaguideline.com In the context of synthesizing 1-(2-Chlorooxazol-5-yl)ethanone, this could be envisioned through the condensation of a suitable α-haloketone with a nitrogen and oxygen-containing precursor. For instance, a reaction between a 1,3-dicarbonyl compound derivative and a source of the C2-chloro and nitrogen components could be a viable pathway.

A more direct conceptual route would involve the reaction of an α-haloketone with chloroacetamide or a related amide. The general mechanism proceeds via initial N-alkylation of the amide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to furnish the oxazole ring. The specific precursors would need to be carefully selected to ensure the correct placement of the acetyl and chloro substituents on the final oxazole ring.

Oxidative Annulation and Cascade Cyclization Approaches

Modern synthetic chemistry often employs oxidative methods to construct heterocyclic rings, offering efficiency and atom economy. Oxidative annulation involves the formation of a ring through an oxidative process. For oxazole synthesis, this could involve the oxidative cyclization of precursors like enamides or propargyl amides. A one-pot synthesis for 2-oxazolines, which are immediate precursors to oxazoles, has been developed using the condensation of an aldehyde with an amino alcohol, followed by oxidation with N-bromosuccinimide (NBS). organic-chemistry.org This highlights the principle of forming an intermediate, such as an oxazolidine, which is then oxidized to create the desired heterocyclic ring. organic-chemistry.org

Cascade reactions, where a series of intramolecular and intermolecular transformations occur in a single operation, provide an elegant pathway to complex molecules from simple starters. A potential cascade approach to this compound could begin with precursors that undergo a sequence of reactions, such as a copper-catalyzed [3+2] annulation/olefination cascade, to build the substituted oxazole core in a highly controlled manner. thieme-connect.de Such a process avoids the isolation of intermediates and can lead to high efficiency. For instance, a cascade could be initiated that first forms the C4-C5 bond and then the C5-O bond, followed by the N-C2 bond, with the chlorine and acetyl groups being introduced from the starting materials or during the cascade sequence.

Multi-Component Reactions for Diverse Oxazole Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. tcichemicals.com This approach is highly convergent and atom-economical. tcichemicals.comorganic-chemistry.org While specific MCRs like the Passerini or Ugi reactions are well-known, designing an MCR for a specific target like this compound requires careful selection of functionalized starting materials.

A hypothetical MCR for this target could involve the reaction of a 1,3-dicarbonyl compound (as the acetyl group source), a source for the chlorinated C2 carbon (such as trichloromethylamine or a derivative), and a source for the ring nitrogen and oxygen atoms. The convergence of these components under the right catalytic conditions could assemble the 2-chloro-5-acetyloxazole scaffold in a single, efficient step. The development of new MCRs is a continuing area of research, and such a strategy offers a rapid and innovative route to diverse oxazole structures. organic-chemistry.orgresearchgate.net

Functionalization of Pre-Existing Oxazole Cores

An alternative to building the ring from scratch is to start with a pre-formed oxazole ring and introduce the desired functional groups. This approach relies on understanding the inherent reactivity of the oxazole heterocycle.

Regioselective Halogenation and Acylation Protocols

The reactivity of the oxazole ring towards electrophilic substitution is position-dependent, with the C5 position generally being the most susceptible to attack, especially when activating groups are present. tandfonline.comsemanticscholar.org Therefore, a plausible synthetic route would involve the Friedel-Crafts acylation of a 2-chlorooxazole (B1317313) precursor at the C5 position. This would regioselectively install the acetyl group.

Conversely, direct halogenation of a 5-acetyloxazole precursor would be required to install the chlorine at the C2 position. The general reactivity of oxazoles towards electrophiles is C5 > C4 > C2, making direct electrophilic chlorination at C2 challenging without specific directing groups or catalysts. pharmaguideline.com However, protocols for the regioselective halogenation of other heterocycles often use N-halosuccinimides (e.g., N-Chlorosuccinimide, NCS) with or without a catalyst. nih.govsemanticscholar.org A similar approach could potentially be optimized for the C2-chlorination of a 5-acetyloxazole, likely proceeding through a mechanism that overcomes the natural reactivity preference of the ring.

Nucleophilic Substitution of Oxazole Ring System with Chlorine Precursors

The oxazole ring exhibits distinct reactivity towards nucleophiles. The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com This is particularly true when a good leaving group is present at this position. The order of reactivity for nucleophilic substitution is C2 >> C4 > C5. tandfonline.comsemanticscholar.org

This high reactivity makes nucleophilic substitution an excellent and highly logical strategy for the synthesis of this compound. The synthesis would start with a 5-acetyl-2-hydroxyoxazole (which exists in tautomeric equilibrium with 5-acetyl-oxazol-2(3H)-one). The hydroxyl group at the C2 position can then be converted into a chlorine atom by treating it with a standard chlorinating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride. This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is first converted into a better leaving group, which is then displaced by a chloride ion. This method is often efficient and highly regioselective due to the inherent electronic properties of the oxazole ring. numberanalytics.com A similar strategy has been effectively used in the synthesis of the related compound 2-chloro-1-(2-chlorothiazol-5-yl)ethanone. epo.org

Catalytic Approaches (e.g., Metal-Catalyzed Cross-Couplings for Oxazole Precursors)

The construction of the oxazole ring, the central scaffold of this compound, is often achieved through the formation of precursors that can be subsequently chlorinated. Metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of substituted oxazoles, offering high efficiency and broad substrate scope. bohrium.comtandfonline.com These methods typically involve the coupling of various building blocks under the influence of a metal catalyst, such as palladium, copper, nickel, or gold. bohrium.comtandfonline.comscientificupdate.com

Palladium-catalyzed cross-coupling reactions are particularly prevalent for the direct arylation of oxazoles. tandfonline.comorganic-chemistry.org These reactions allow for the introduction of aryl groups at specific positions on the oxazole ring, which can be a crucial step in building the desired precursor for this compound. For instance, direct C-5 arylation of oxazoles can be achieved with high regioselectivity using specific phosphine (B1218219) ligands in polar solvents. organic-chemistry.org This approach provides a direct route to 5-substituted oxazole precursors.

Copper catalysts are also widely employed in oxazole synthesis. tandfonline.com Copper-catalyzed methods can facilitate the coupling of components like α-diazoketones with amides to form 2,4-disubstituted oxazoles or the reaction of acyl azides with terminal alkynes to yield 2,5-disubstituted oxazoles. tandfonline.com Furthermore, copper has been used in oxidative cross-coupling reactions to synthesize fused oxazole derivatives. rsc.org

Nickel-catalyzed reactions have also been developed for the synthesis of substituted oxazoles. tandfonline.com One notable example is the one-pot Suzuki-Miyaura coupling reaction for producing 2,4,5-trisubstituted oxazoles, which utilizes a nickel catalyst. tandfonline.com

Gold catalysts have shown utility in the [2 + 2 + 1] annulation of terminal alkynes, nitriles, and an oxygen source to produce 2,5-disubstituted oxazoles. scientificupdate.comorganic-chemistry.org This method benefits from the use of a heterogeneous catalyst that can be recovered and reused. scientificupdate.comorganic-chemistry.org

The following table summarizes various metal-catalyzed methods for the synthesis of oxazole precursors:

Catalyst SystemReactantsProduct TypeReference
Palladium/Phosphine LigandOxazole, Aryl HalideC-5 Arylated Oxazole organic-chemistry.org
Copper(II) Triflateα-Diazoketone, Amide2,4-Disubstituted Oxazole tandfonline.comorganic-chemistry.org
Copper(I)Acyl Azide, 1-Alkyne2,5-Disubstituted Oxazole tandfonline.com
Nickel/Boronic AcidCarboxylic Acid, Amino Acid2,4,5-Trisubstituted Oxazole tandfonline.com
Gold (heterogeneous)Terminal Alkyne, Nitrile, N-oxide2,5-Disubstituted Oxazole scientificupdate.comorganic-chemistry.org
Copper(II) Chloride/TBHP3-(benzylamino)-2H-chromen-2-one derivativesFused oxazoles rsc.org

Optimization of Reaction Conditions and Scalability Studies for this compound Synthesis

Solvent Effects and Temperature Dependence in Synthetic Pathways

The choice of solvent can dramatically impact the outcome of a chemical reaction by influencing reactant solubility, reaction rates, and even the regioselectivity of the transformation. In the context of oxazole synthesis, both polar and nonpolar solvents have been utilized, with the optimal choice being highly dependent on the specific reaction and catalyst system employed. For instance, in palladium-catalyzed direct C-5 arylation of oxazoles, polar solvents are preferred, whereas C-2 arylation is favored in nonpolar solvents. organic-chemistry.org The use of greener solvents is also an area of increasing interest. tandfonline.com

Temperature is another critical parameter that must be carefully controlled. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. nih.govnih.gov For instance, a patented process for a related compound, 2-chloro-1-(2-chlorothiazol-5-yl)ethanone, specifies a reaction temperature in the range of -20°C to 40°C, with a more preferred range of 0°C to 10°C for certain steps. epo.org Conversely, other steps in the same process are carried out at much lower temperatures, between -70°C and -35°C. epo.org Optimization studies often involve screening a range of temperatures to find the ideal balance between reaction speed and the prevention of side reactions or product decomposition. nih.govresearchgate.net

The table below illustrates the impact of solvent and temperature on the yield of a model reaction for the synthesis of 2-phenyl benzimidazole, highlighting the importance of these parameters.

EntrySolventTemperature (°C)Yield (%)Reference
1MethanolReflux97 researchgate.net
2Ethanol (B145695)Reflux95 researchgate.net

This data is for a related heterocyclic synthesis and serves to illustrate the principle of solvent and temperature effects.

Catalyst Systems and Ligand Design for Enhanced Selectivity and Yield

The catalyst system, comprising the metal center and its associated ligands, is at the heart of many modern synthetic methods for oxazoles. The design of the ligand is particularly crucial as it can modulate the steric and electronic properties of the catalyst, thereby influencing its activity, selectivity, and stability. acs.org

For palladium-catalyzed reactions, the choice of phosphine ligand is critical in directing the regioselectivity of arylation on the oxazole ring. organic-chemistry.org The development of task-specific ligands has enabled chemists to selectively target either the C-2 or C-5 position of the oxazole. organic-chemistry.org

The development of more active and robust catalyst systems allows for lower catalyst loadings, which is economically and environmentally beneficial, especially for large-scale production. mdpi.com Research continues to focus on creating novel catalyst systems that offer improved performance under milder reaction conditions.

Reactivity and Transformational Chemistry of 1 2 Chlorooxazol 5 Yl Ethanone

Reactions Involving the Acetyl Carbonyl Functionality

The acetyl group at the C5 position of the oxazole (B20620) ring is a key handle for molecular elaboration. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, enabling a variety of classical ketone reactions.

Nucleophilic Additions and Condensation Reactions

The carbonyl group of 1-(2-chlorooxazol-5-yl)ethanone readily undergoes nucleophilic additions and condensation reactions. A prominent example is the Knoevenagel condensation, a base-catalyzed reaction between a carbonyl compound and an active methylene (B1212753) compound. libretexts.orgyoutube.com This reaction typically proceeds via a nucleophilic addition to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. libretexts.org

In the case of this compound, condensation with various aromatic aldehydes in the presence of a weak base catalyst, such as piperidine (B6355638) or an ionic liquid, is expected to afford the corresponding chalcone-like derivatives. researchgate.net These reactions are generally stereoselective, favoring the formation of the E-isomer. researchgate.net The use of different active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can also lead to a variety of functionalized alkenes. libretexts.orgyoutube.com

Reactant 1Reactant 2CatalystProduct
This compoundBenzaldehydePiperidine(E)-1-(2-Chlorooxazol-5-yl)-3-phenylprop-2-en-1-one
This compound4-NitrobenzaldehydePyrrolidine(E)-1-(2-Chlorooxazol-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one
This compoundMalononitrileBasic alumina2-((1-(2-Chlorooxazol-5-yl)ethylidene)malononitrile
This compoundEthyl cyanoacetateGlycineEthyl 2-cyano-3-(2-chlorooxazol-5-yl)but-2-enoate

This table presents plausible Knoevenagel condensation reactions based on established methodologies.

Alpha-Functionalization Reactions of the Methyl Ketone Group

The methyl group adjacent to the carbonyl is susceptible to a range of alpha-functionalization reactions due to the acidity of its protons. A key transformation is alpha-halogenation, typically achieved with reagents like bromine in acetic acid. This reaction proceeds through an enol or enolate intermediate and provides an α-halo ketone, which is a valuable precursor for further synthetic manipulations.

For instance, the synthesis of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives has been reported starting from the alpha-bromination of a 3-acetyl-2H-chromen-2-one precursor. libretexts.org By analogy, this compound can be expected to undergo a similar alpha-bromination to yield 2-bromo-1-(2-chlorooxazol-5-yl)ethanone. This intermediate can then be reacted with various nucleophiles. For example, treatment with urea (B33335) or thiourea (B124793) can lead to the formation of a new heterocyclic ring, such as an aminothiazole or an aminoimidazole, fused to the oxazole core. libretexts.org

Reductive and Oxidative Transformations of the Ketone

The acetyl group can be readily reduced to the corresponding alcohol or even to an ethyl group. The choice of reducing agent dictates the outcome. Milder reducing agents like sodium borohydride (B1222165) in ethanol (B145695) are expected to selectively reduce the ketone to a secondary alcohol, 1-(2-chlorooxazol-5-yl)ethanol, without affecting the chloro-substituted oxazole ring. More potent reducing agents, such as lithium aluminum hydride, could potentially lead to the reduction of both the ketone and the chloro-substituent, although such reactions would require careful control of the reaction conditions.

Conversely, the acetyl group can be a site for oxidative transformations, although this is less common for simple methyl ketones. Specific oxidative cleavage reactions can be employed under certain conditions.

Reactions of the 2-Chlorooxazole (B1317313) Ring System

The 2-chlorooxazole core of the molecule is a key site for reactivity, primarily through nucleophilic substitution at the C2 position. The electron-withdrawing nature of the nitrogen and oxygen atoms in the ring, as well as the acetyl group at C5, facilitates the displacement of the chloride ion.

Nucleophilic Aromatic Substitution at the C2-Chloro Position

The chlorine atom at the C2 position of the oxazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-deficient nature of the oxazole ring. A variety of nucleophiles can be employed to displace the chloride, leading to a wide range of 2-substituted oxazole derivatives.

Common nucleophiles include primary and secondary amines, which react to form 2-aminooxazole derivatives. The reaction of 5-acetyl-2-aminooxazole with amines has been shown to lead to ring-opening and rearrangement to form 1H-5-acetyl-2-aminoimidazoles, indicating the complex reactivity that can ensue after the initial substitution. Sulfur nucleophiles, such as thiols or thiourea, can also be used to introduce a sulfur-containing substituent at the C2 position.

NucleophileSolventProduct
AmmoniaEthanol1-(2-Aminooxazol-5-yl)ethanone
PiperidineToluene1-(2-(Piperidin-1-yl)oxazol-5-yl)ethanone
AnilineDMF1-(2-(Phenylamino)oxazol-5-yl)ethanone
Sodium thiomethoxideMethanol1-(2-(Methylthio)oxazol-5-yl)ethanone
ThioureaEthanol1-(2-Thiouroniumoxazol-5-yl)ethanone chloride (intermediate)

This table illustrates potential nucleophilic aromatic substitution reactions at the C2 position.

Electrophilic Reactions on the Oxazole Nucleus and Regioselectivity

Electrophilic aromatic substitution on the oxazole ring is generally less facile than on more electron-rich aromatic systems like benzene (B151609) or pyrrole. The electronegative heteroatoms in the oxazole ring deactivate it towards electrophilic attack. However, the presence of substituents can influence the reactivity and regioselectivity of such reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) for C-C and C-N Bond Formation

The chloro-substituted oxazole ring is a prime candidate for metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The chlorine atom at the C-2 position is the most reactive site for such transformations.

Suzuki-Miyaura Coupling: This reaction pairs the 2-chlorooxazole derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This method is widely used to form biaryl compounds or to introduce alkyl, alkenyl, or alkynyl substituents. libretexts.org For this compound, a Suzuki-Miyaura coupling would replace the C-2 chlorine with the organic group from the organoboron reagent. The reaction generally proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the chlorooxazole, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Stille Coupling: The Stille reaction couples the 2-chlorooxazole with an organotin compound (organostannane) and is also catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage is the stability of organostannane reagents to air and moisture. libretexts.org For the target molecule, this would allow the introduction of various aryl, vinyl, or allyl groups at the C-2 position. libretexts.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the 2-chlorooxazole, catalyzed by either palladium or nickel complexes. researchgate.net The Negishi coupling is particularly effective for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov In the case of this compound, this reaction would provide a direct route to 2-aminooxazole derivatives. The process involves the oxidative addition of the palladium catalyst to the C-Cl bond, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond. wikipedia.orgorganic-chemistry.org

The following table summarizes typical conditions for these cross-coupling reactions as applied to halo-heterocycles, which would be applicable to this compound.

Table 1: Typical Conditions for Metal-Catalyzed Cross-Coupling Reactions of Halo-Heterocycles

Reaction Catalyst Ligand Base Solvent Coupling Partner
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄ PPh₃, SPhos, XPhos K₂CO₃, Cs₂CO₃, K₃PO₄ Dioxane, Toluene, Water Organoboronic acids/esters
Stille Pd(OAc)₂, Pd(PPh₃)₄ PPh₃, XPhos, AsPh₃ CsF, LiCl (additive) Toluene, Dioxane, THF Organostannanes
Negishi Pd₂(dba)₃, Ni(acac)₂ PCyp₃, dppf, X-Phos (Not always required) THF, NMP, DMF Organozinc halides
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃ BINAP, DPPF, BippyPhos NaOt-Bu, K₂CO₃, Cs₂CO₃ Toluene, Dioxane Primary/secondary amines, Ammonia equivalents

Halogen Dance Rearrangements and Their Mechanistic Implications in Chlorooxazoles

The halogen dance is an intriguing rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring, typically under the influence of a strong base. clockss.orgrsc.orgwhiterose.ac.uk This reaction often proceeds via a series of deprotonation and halogenation steps. whiterose.ac.uk

While this rearrangement is more commonly observed with bromo and iodo derivatives, the possibility exists for chloro-substituted heterocycles. clockss.orgnih.gov In the context of oxazoles, studies have shown that a halogen at the C-5 position can migrate to the C-4 position. For this compound, a hypothetical halogen dance would involve the migration of the chlorine atom. However, the more common pathway for 2-halooxazoles is direct functionalization at the C-2 position.

Mechanistically, the halogen dance is believed to proceed through a sequence of deprotonation and halogen-metal exchange steps. whiterose.ac.uk A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), is typically employed to deprotonate the heteroaromatic ring. chemrxiv.org This generates a lithiated intermediate, which can then abstract a halogen from another molecule of the starting material, propagating a chain reaction that results in the rearranged product. The driving force for the reaction is the formation of a more stable organometallic intermediate.

Rearrangement Reactions and Ring Transformations

Beyond substitution at the C-2 position, the oxazole ring in this compound can undergo various rearrangement and ring-transformation reactions, leading to diverse and complex molecular architectures.

Thermal and Photochemical Rearrangements

Oxazoles can participate in thermally or photochemically induced rearrangements. researchgate.netnih.govnih.govnih.govrsc.org A well-known thermal rearrangement in oxazole chemistry is the Cornforth rearrangement, which involves the transposition of the substituents at the C-4 and C-5 positions of the oxazole ring.

Photochemical rearrangements of heterocyclic compounds are also known, often proceeding through excited states to yield isomeric products. nih.govbaranlab.org For instance, irradiation of certain substituted oxazoles can lead to the formation of isoxazoles or other rearranged heterocycles. The specific pathways and products of such rearrangements for this compound are not extensively documented, but the general principles of heterocyclic photochemistry would apply. baranlab.org

Ring-Opening and Subsequent Recyclization Pathways

The oxazole ring, while aromatic, can undergo ring-opening under certain conditions, providing a versatile entry point to other acyclic and heterocyclic systems. Nucleophilic attack at the C-2 or C-5 positions can initiate ring cleavage.

For example, treatment of oxazoles with strong nucleophiles can lead to ring-opened intermediates that can then be trapped or undergo subsequent recyclization to form different five- or six-membered heterocycles. These transformations often exploit the latent functionality within the oxazole ring.

One of the most significant ring-transformation reactions of oxazoles is the Diels-Alder reaction. The oxazole can act as a diene, reacting with a dienophile to form a bicyclic adduct. This adduct can then undergo a retro-Diels-Alder reaction, often with the extrusion of a small molecule like a nitrile, to afford a substituted pyridine. The electron-withdrawing acetyl group at the C-5 position of this compound would influence the dienophilic character of the oxazole ring in such cycloadditions.

The following table outlines some potential ring transformation pathways for the oxazole core.

Table 2: Potential Ring-Opening and Recyclization Pathways for Oxazoles

Reaction Type Reagents/Conditions Intermediate/Process Product Type
Diels-Alder Cycloaddition Alkenes, Alkynes (Dienophiles), Heat Bicyclic adduct formation followed by retro-Diels-Alder Substituted Pyridines
Nucleophilic Ring Opening Strong nucleophiles (e.g., organolithiums, Grignards) Attack at C-2 or C-5, ring cleavage Acyclic amides/ketones
Reductive Ring Opening Reducing agents (e.g., Na/NH₃) Cleavage of the O-C2 or O-C5 bond Amino alcohols/ketones
Recyclization to Thiazoles Sulfur nucleophiles (e.g., Lawesson's reagent) Ring opening and incorporation of sulfur Thiazole (B1198619) derivatives
Recyclization to Imidazoles Amines, Ammonia Ring opening and incorporation of a second nitrogen atom Imidazole derivatives

Derivatization and Analog Synthesis Based on 1 2 Chlorooxazol 5 Yl Ethanone

Systematic Modification of the Acetyl Side Chain

The acetyl group at the 5-position of the oxazole (B20620) ring is a prime site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the extension of the carbon skeleton.

Conversion to Alcohols, Carboxylic Acids, and Other Carbonyl Derivatives

The carbonyl group of the acetyl moiety can be readily transformed into other oxygen-containing functional groups. Reduction of the ketone to a secondary alcohol, 1-(2-chlorooxazol-5-yl)ethanol, can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org The latter, being a more powerful reducing agent, is also capable of reducing carboxylic acids. libretexts.org

Further oxidation of the secondary alcohol is not a typical pathway as it would regenerate the ketone. However, should the acetyl group be modified to a primary alkyl group, subsequent oxidation to a carboxylic acid would be feasible. A more direct route to the corresponding carboxylic acid, 2-chlorooxazole-5-carboxylic acid, would involve the haloform reaction, where treatment with a halogen in the presence of a base converts the methyl ketone into a carboxylate.

Other derivatives of the carbonyl group can also be synthesized. For instance, α-halogenation of the acetyl group can be accomplished using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid, yielding α-halo ketones which are themselves versatile intermediates for further nucleophilic substitution.

Table 1: Potential Carbonyl and Alcohol Derivatives of 1-(2-Chlorooxazol-5-yl)ethanone

Starting MaterialReagent(s)Product NameProduct Structure
This compoundNaBH₄ or LiAlH₄1-(2-Chlorooxazol-5-yl)ethanol
This compoundI₂, NaOH2-Chlorooxazole-5-carboxylic acid
This compoundNBS or Br₂/CH₃COOH2-Bromo-1-(2-chlorooxazol-5-yl)ethanone

Formation of Imines, Oximes, and Hydrazones

The carbonyl group readily undergoes condensation reactions with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives to form imines (Schiff bases), oximes, and hydrazones, respectively. nih.govresearchgate.net These reactions are typically acid-catalyzed and involve the formation of a hemiaminal intermediate followed by dehydration. nih.gov

The formation of oximes from ketones and hydroxylamine hydrochloride is a well-established transformation. nih.gov Similarly, reaction with various substituted hydrazines can lead to a diverse library of hydrazone derivatives. These reactions are valuable for introducing new nitrogen-containing functionalities and for creating ligands for metal catalysis or compounds with potential biological activity. nih.gov

Table 2: Potential Imine, Oxime, and Hydrazone Derivatives

Starting MaterialReagentProduct TypeGeneral Product Structure
This compoundR-NH₂Imine
This compoundNH₂OH·HClOxime
This compoundR-NHNH₂Hydrazone

Diversification of the Chlorooxazole Core via Coupling Reactions

The chlorine atom at the 2-position of the oxazole ring provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and significantly expanding the chemical space accessible from this scaffold. wikipedia.org

Introduction of Aryl, Heteroaryl, and Alkyl Substituents

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings are powerful methods for forming new carbon-carbon bonds. organic-chemistry.orgresearchgate.netnih.gov In a typical Suzuki-Miyaura coupling, the 2-chlorooxazole (B1317313) derivative would be reacted with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov This allows for the introduction of various aryl and heteroaryl groups at the 2-position.

The Stille coupling offers an alternative approach, utilizing organostannanes as the coupling partners. organic-chemistry.org While effective, the toxicity of the tin reagents is a notable drawback. organic-chemistry.org The choice between these methods often depends on the availability of the starting materials and the desired functional group tolerance. The regioselectivity of such reactions on polyhalogenated heterocycles has been extensively studied, often favoring the most electrophilic position. nih.gov

Table 3: Potential Products from C-C Coupling Reactions

Coupling ReactionReagentsGeneral Product Structure
Suzuki-MiyauraR-B(OH)₂, Pd catalyst, Base
StilleR-Sn(Alkyl)₃, Pd catalyst

Incorporation of Amine and Other Heteroatom-Containing Moieties

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. organic-chemistry.orgwikipedia.org This reaction would allow for the introduction of primary and secondary amines at the 2-position of the oxazole ring, reacting the this compound with an amine in the presence of a palladium catalyst and a suitable base. organic-chemistry.orgwikipedia.orglibretexts.org The development of specialized ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions. wikipedia.org

Similarly, analogous palladium-catalyzed reactions can be employed to introduce other heteroatoms, such as oxygen and sulfur, by coupling with alcohols or thiols, respectively. These methods provide access to a diverse range of 2-substituted oxazole derivatives.

Synthesis of Fused and Bridged Heterocyclic Systems Containing the Oxazole Unit

The functional groups on this compound and its derivatives can be utilized to construct more complex, fused heterocyclic systems. For instance, an α-haloketone derivative, such as 2-bromo-1-(2-chlorooxazol-5-yl)ethanone, can react with various dinucleophiles to form new rings.

One common strategy is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide to form a thiazole ring. In this case, reaction with a thioamide could lead to the formation of an oxazolo[2,3-b]thiazole system. Other fused systems, such as oxazolo[2,3-c] organic-chemistry.orgwikipedia.orglibretexts.orgtriazoles or oxazolo[2,3-b]pyrimidines, could be envisioned through reactions with appropriate nitrogen-containing dinucleophiles. growingscience.com The synthesis of fused heterocycles often involves intramolecular cyclization reactions, which can be promoted by heat or the use of a base. growingscience.com These complex heterocyclic structures are of significant interest in drug discovery due to their rigid frameworks and potential for specific biological interactions.

Library Synthesis Approaches for Analog Generation

Library synthesis, which encompasses both parallel synthesis and combinatorial chemistry, aims to produce a large number of structurally related compounds in an efficient manner. For the scaffold this compound, library generation can be strategically approached by targeting its key functional groups: the ethanone (B97240) moiety and the chloro-substituted oxazole ring. These approaches allow for the systematic introduction of a wide array of chemical functionalities, leading to the generation of diverse analog libraries.

One of the most straightforward and widely utilized methods for the derivatization of a ketone, such as the ethanone group in the target compound, is through the formation of hydrazones. This reaction is typically robust, high-yielding, and can be performed in a parallel format with a diverse set of commercially available hydrazines or hydrazides. The general reaction involves the condensation of the ketone with a hydrazine, often under mild acidic conditions, to yield the corresponding hydrazone.

A hypothetical parallel synthesis of a hydrazone library from this compound could be designed to explore the impact of various substituents on the biological activity of the core scaffold. By reacting the starting ketone with an array of substituted hydrazines, a library of analogs with diverse electronic and steric properties can be rapidly assembled.

Table 1: Illustrative Hydrazone Library from this compound

EntryHydrazine ReagentResulting Hydrazone Analog
1Hydrazine hydrateThis compound hydrazone
2PhenylhydrazineThis compound phenylhydrazone
34-NitrophenylhydrazineThis compound (4-nitrophenyl)hydrazone
42,4-DinitrophenylhydrazineThis compound (2,4-dinitrophenyl)hydrazone
5Isonicotinic hydrazideN'-[1-(2-Chlorooxazol-5-yl)ethylidene]isonicotinohydrazide
6Semicarbazide hydrochloride2-[1-(2-Chlorooxazol-5-yl)ethylidene]hydrazinecarboxamide
7Thiosemicarbazide2-[1-(2-Chlorooxazol-5-yl)ethylidene]hydrazinecarbothioamide

Another key reactive handle on the this compound scaffold is the 2-chloro substituent on the oxazole ring. This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups. A library of analogs could be generated by reacting the starting material with a diverse collection of nucleophiles, such as amines, thiols, or alcohols, in a parallel synthesis format. This approach would yield libraries of 2-amino, 2-thio, or 2-alkoxy-oxazole derivatives, respectively.

The conditions for such substitutions would need to be optimized for high-throughput synthesis, potentially utilizing microwave irradiation to accelerate reaction times and improve yields. nih.gov The choice of base and solvent would also be critical to ensure the efficient formation of the desired products across a range of diverse nucleophiles.

Table 2: Proposed Library via Nucleophilic Substitution at the C2-Position of the Oxazole Ring

EntryNucleophileResulting 2-Substituted Oxazole Analog
1Morpholine1-(2-Morpholinooxazol-5-yl)ethanone
2Piperidine (B6355638)1-(2-(Piperidin-1-yl)oxazol-5-yl)ethanone
3Aniline1-(2-(Phenylamino)oxazol-5-yl)ethanone
4Benzyl mercaptan1-(2-(Benzylthio)oxazol-5-yl)ethanone
5Sodium methoxide1-(2-Methoxyoxazol-5-yl)ethanone
6Phenol1-(2-Phenoxyoxazol-5-yl)ethanone

By combining these library synthesis strategies, a comprehensive exploration of the chemical space around the this compound scaffold can be achieved. For instance, a primary library could be generated by derivatizing the ethanone group, and then a secondary library could be created by further modifying the 2-chloro position on a promising subset of the initial hydrazone library. This iterative approach allows for the systematic optimization of the scaffold's properties for a desired biological target.

Advanced Spectroscopic Characterization Methodologies for 1 2 Chlorooxazol 5 Yl Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 1-(2-Chlorooxazol-5-yl)ethanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural validation.

Comprehensive 1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC, NOESY) NMR Analyses for Structural Validation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals: a singlet for the oxazole (B20620) ring proton and a singlet for the methyl protons of the acetyl group. The chemical shift of the oxazole proton (H-4) is influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the electron-withdrawing nature of the acetyl group. The methyl protons will appear as a sharp singlet, with its chemical shift influenced by the carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all unique carbon environments in the molecule. Key signals will include those for the carbonyl carbon, the two oxazole ring carbons attached to heteroatoms (C-2 and C-5), the oxazole ring carbon attached to a proton (C-4), and the methyl carbon. The carbon attached to the chlorine atom (C-2) is expected to have a chemical shift characteristic of carbons in a chloro-substituted heterocyclic system.

¹⁵N NMR Spectroscopy: Although less common, ¹⁵N NMR can directly probe the nitrogen environment within the oxazole ring, offering valuable data for confirming the heterocyclic structure.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would be used to confirm the absence of proton-proton coupling, as both the oxazole proton and the methyl protons are expected to be singlets. bldpharm.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. chemconnections.orgsimsonpharma.com This would definitively link the oxazole proton signal to its corresponding carbon (C-4) and the methyl proton signal to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity of the molecular fragments. bldpharm.compressbooks.pub Key correlations would be expected between the methyl protons and the carbonyl carbon, as well as between the methyl protons and C-5 of the oxazole ring. Additionally, the oxazole proton (H-4) should show correlations to C-2 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of atoms. For a small molecule like this, it could show through-space correlations that support the planar structure of the oxazole ring and the relative orientation of the acetyl group.

Table 6.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous structures; actual values may vary.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-185-195
C2-Cl-158-165
C5-150-155
C47.5-8.0125-130
CH₃2.4-2.725-30

Advanced NMR Techniques for Stereochemical Assignment and Conformational Studies

For derivatives of this compound that may contain stereocenters, advanced NMR techniques such as NOESY and Residual Dipolar Coupling (RDC) analysis would be employed for stereochemical assignment. Conformational studies, investigating the rotational freedom around the bond connecting the acetyl group to the oxazole ring, can also be performed using temperature-dependent NMR studies and advanced computational modeling.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

HRMS is a powerful technique for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. For this compound (C₅H₄ClNO₂), HRMS would provide a high-resolution mass measurement that can confirm this formula. The presence of chlorine would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Table 6.2: Predicted HRMS Data for this compound

IonPredicted m/z
[M+H]⁺ (for ³⁵Cl)146.0007
[M+H]⁺ (for ³⁷Cl)148.0004

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum is expected to show strong characteristic absorption bands for the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1715 cm⁻¹. Other significant peaks would include C-Cl stretching, C=N stretching, and C-O-C stretching vibrations from the oxazole ring.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The C=C and C=N bonds within the aromatic oxazole ring are expected to produce notable Raman signals.

Table 6.3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Functional GroupPredicted FTIR Absorption Range (cm⁻¹)Predicted Raman Shift Range (cm⁻¹)
C=O Stretch1690 - 17101690 - 1710
C=N Stretch1600 - 16501600 - 1650
C-O-C Stretch1050 - 11501050 - 1150
C-Cl Stretch700 - 800700 - 800

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would confirm the planarity of the oxazole ring, determine the precise bond lengths and angles, and reveal how the molecules pack in the crystal lattice. Analysis of intermolecular interactions, such as halogen bonding involving the chlorine atom or other weak interactions, would also be possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions associated with the conjugated oxazole system and n → π* transitions associated with the carbonyl group. The position and intensity of these bands provide insight into the extent of electronic conjugation in the molecule.

Table 6.5: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

TransitionPredicted λ_max Range (nm)
π → π220 - 280
n → π300 - 340

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues (if applicable)

While research specifically detailing the chiroptical properties of chiral analogues of this compound is not extensively documented, the application of chiroptical spectroscopy, particularly electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), represents a powerful and definitive methodology for the determination of their absolute configuration. biotools.usresearchgate.net This section outlines the principles and hypothetical application of these techniques to chiral derivatives of the title compound.

Chiroptical spectroscopic methods are predicated on the differential interaction of chiral molecules with left and right circularly polarized light. mtoz-biolabs.com An ECD spectrum plots the difference in absorption (Δε) against wavelength, while a VCD spectrum measures the differential absorption of circularly polarized infrared radiation during a vibrational transition. biotools.us For a pair of enantiomers, the spectra are perfect mirror images, with signals of equal magnitude but opposite signs. nih.gov This characteristic makes chiroptical spectroscopy an unambiguous tool for assigning the absolute stereochemistry of a molecule in solution, providing a crucial alternative when suitable single crystals for X-ray crystallography cannot be obtained. biotools.usresearchgate.net

The determination of the absolute configuration of a chiral analogue, for instance, a derivative of this compound with a stereocenter adjacent to the ketone, would involve a combined experimental and computational approach. researchgate.netamericanlaboratory.com

The established protocol involves:

Experimental Measurement: The ECD or VCD spectrum of the synthesized chiral analogue is recorded in a suitable solvent. biotools.us

Computational Modeling: Quantum mechanical calculations, typically using time-dependent density functional theory (TD-DFT) for ECD or DFT for VCD, are performed to predict the theoretical spectrum for one of the enantiomers (e.g., the R-configuration). nih.govaip.orgacs.org These calculations must consider all low-energy conformers of the molecule to produce a reliable, Boltzmann-averaged spectrum. researchgate.net

Spectral Comparison: The experimentally measured spectrum is then compared with the computationally predicted spectrum. americanlaboratory.com A direct correlation in the signs and relative intensities of the key spectral bands (known as Cotton effects in ECD) confirms that the experimental sample has the same absolute configuration as the one calculated. chiralabsxl.com Conversely, if the experimental spectrum is a mirror image of the calculated one, the sample is assigned the opposite absolute configuration. americanlaboratory.com

For a hypothetical chiral analogue of this compound, the ketone chromophore and the substituted oxazole ring system would give rise to characteristic electronic transitions observable in the ECD spectrum. hebmu.edu.cn The n→π* transition of the ketone, in particular, is sensitive to the stereochemistry of its environment and typically produces a distinct Cotton effect.

To illustrate, the table below presents hypothetical ECD data for a notional chiral derivative, (R)-1-(2-chlorooxazol-5-yl)-1-phenylethanone. This data is purely illustrative to demonstrate how results would be presented.

Hypothetical ECD Spectral Data for (R)-1-(2-chlorooxazol-5-yl)-1-phenylethanone

Electronic Transition Wavelength (λ) [nm] Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹] Sign of Cotton Effect
n → π* (Ketone) 330 +2.5 Positive
π → π* (Oxazole) 275 -4.8 Negative
π → π* (Phenyl) 240 +7.2 Positive

Note: This table is a hypothetical representation for illustrative purposes only.

VCD spectroscopy offers a complementary approach that analyzes the chirality expressed through molecular vibrations. nih.govnih.gov Since every chiral molecule exhibits a VCD spectrum without the need for a specific chromophore, it is a broadly applicable and powerful technique for structural elucidation. biotools.us The comparison between experimental and calculated VCD spectra provides a highly reliable method for absolute configuration assignment. researchgate.net

Biological Interactions and Mechanistic Insights of 1 2 Chlorooxazol 5 Yl Ethanone Derivatives

In Vitro Profiling of Molecular Targets and Biological Pathways

The initial exploration into the biological effects of 1-(2-chlorooxazol-5-yl)ethanone derivatives has centered on identifying their molecular targets and the biological pathways they influence. While comprehensive profiling is ongoing, preliminary studies on related oxazole (B20620) structures suggest potential interactions with key enzymes and signaling pathways. For instance, various oxazole-containing compounds have been investigated for their inhibitory effects on enzymes such as cyclooxygenase (COX) and phosphodiesterases (PDEs). nih.gov Specifically, certain diaryl heterocyclic derivatives, which share structural motifs with the subject compounds, have been evaluated for their in vitro inhibitory activities against COX-1 and COX-2 isoforms. nih.gov This suggests that derivatives of this compound might also engage with targets within the inflammatory cascade.

Furthermore, the broader class of oxazole derivatives has been associated with a range of biological activities, including antimicrobial, anticancer, and antidiabetic effects, indicating a potential to interact with a diverse set of molecular targets. nih.gov The specific pathways modulated by this compound derivatives are a critical area for future investigation to delineate their precise mechanisms of action.

Enzyme Inhibition and Activation Studies: Kinetic and Binding Mechanisms

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. For derivatives of this compound, while specific enzyme inhibition data is not yet widely published, related heterocyclic compounds offer insights into potential activities. Studies on other oxazole derivatives have demonstrated selective inhibition of enzymes like COX-2. nih.gov For example, a series of oxazole derivatives were found to possess selective COX-2 inhibition, with some compounds exhibiting significant inhibitory percentages. nih.gov

Kinetic studies on analogous compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, have been performed to understand their interaction with enzymes like butyrylcholinesterase (BChE) and α-glucosidase. nih.gov These studies often determine key parameters like the half-maximal inhibitory concentration (IC₅₀) to quantify the potency of inhibition. For instance, certain 1,3,4-oxadiazole derivatives have shown potent α-glucosidase inhibitory activity. nih.gov The binding mechanisms of these inhibitors are often elucidated through computational docking studies, which can predict the interactions between the compound and the active site of the enzyme. nih.govnih.gov Future research on this compound derivatives will likely involve similar kinetic and binding analyses to characterize their enzyme inhibitory profiles.

Receptor Binding Assays and Ligand-Protein Interaction Characterization

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. While specific receptor binding data for this compound derivatives is not available, the broader family of benzoxazole (B165842) derivatives has been studied for their interaction with various receptors. For example, some 5-chloro-2(3H)-benzoxazolone derivatives have been investigated for their analgesic activities, which may be mediated through interactions with pain-related receptors. researchgate.net

Characterization of ligand-protein interactions often involves techniques like molecular docking to predict binding modes and affinities. For instance, in studies of new 2,5-dichloro thienyl substituted thiazole (B1198619) derivatives, molecular docking was used to predict their binding to the enzyme l-glutamine: d-fructose-6-phosphate amidotransferase, a target for antifungal agents. nih.gov Such computational approaches will be invaluable in identifying potential receptor targets for this compound derivatives and guiding the design of more potent and selective ligands.

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are crucial for understanding the biological effects of compounds in a more physiologically relevant context. These assays can provide information on cellular permeability and the modulation of specific signaling pathways. For derivatives of this compound, while specific data is limited, studies on related compounds highlight the types of assays that are informative.

For example, the anticancer activity of some heterocyclic thiazole derivatives was evaluated against a breast cancer cell line (MCF-7), providing insights into their cytotoxic potential. researchgate.net Similarly, the antimicrobial activity of 3-(2-benzoxazol-5-yl)alanine derivatives was screened against various bacterial and yeast strains, with some compounds showing selective activity against Gram-positive bacteria. nih.gov These types of cell-based assays will be essential to determine the cellular effects and potential therapeutic applications of this compound derivatives.

Structure-Activity Relationship (SAR) Analysis Linking Molecular Features to Biological Responses

Structure-activity relationship (SAR) analysis is a critical component of medicinal chemistry that links the chemical structure of a compound to its biological activity. For the broader class of oxazole and related heterocyclic compounds, several SAR studies have been conducted.

For instance, in a series of 1,3,4-oxadiazole derivatives studied for enzyme inhibition, the nature and position of substituents on the phenyl ring were found to significantly influence their activity against α-glucosidase and butyrylcholinesterase. nih.gov A non-substituted phenyl ring was found to be favorable for BChE inhibition, while specific substitutions were beneficial for α-glucosidase inhibition. nih.gov

In another study on 3-(2-benzoxazol-5-yl)alanine derivatives, the nature of the substituent at position 2 of the benzoxazole ring was found to be critical for their antimicrobial activity. nih.gov Compounds with azaaromatic groups generally showed better activity. nih.gov These examples underscore the importance of systematic structural modifications to optimize the biological activity of this compound derivatives. Future SAR studies will be crucial for identifying the key chemical features responsible for their biological responses.

Metabolic Transformation Studies in Non-Clinical Systems

For example, the synthesis and biological evaluation of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives included screening for antimicrobial activity, which is often influenced by metabolic stability. researchgate.net The metabolic stability of compounds is a key factor in their potential as therapeutic agents. The general approach involves incubating the compound with liver microsomes and analyzing the disappearance of the parent compound over time. The identification of metabolites is typically carried out using techniques like liquid chromatography-mass spectrometry (LC-MS). These types of studies will be essential to understand the metabolic profile of this compound derivatives and to guide the development of compounds with improved pharmacokinetic properties.

Emerging Research Directions and Synthetic Challenges for 1 2 Chlorooxazol 5 Yl Ethanone

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For 1-(2-Chlorooxazol-5-yl)ethanone, this translates to the development of protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Traditional syntheses of oxazoles often rely on stoichiometric reagents and harsh reaction conditions. Modern research is shifting towards catalytic methods, particularly those employing earth-abundant metals and organocatalysts, to enhance sustainability. nih.govgcande.org The use of metals like iron, copper, and zinc is being explored as a more sustainable alternative to precious metal catalysts. indrajeetsharma.comrsc.org For instance, copper-catalyzed methods have been developed for the synthesis of substituted oxazoles, which could be adapted for the synthesis of this compound. thieme-connect.de These methods offer the advantages of being cost-effective and having lower toxicity. A notable metal-free approach involves the use of I2 and K2CO3, which provides a greener alternative for the synthesis of substituted oxazoles. rsc.org

Organocatalysis, which uses small organic molecules as catalysts, presents another avenue for the green synthesis of oxazole (B20620) derivatives. These catalysts are often metal-free, less sensitive to air and moisture, and can be more environmentally benign. Research into organocatalytic methods for the asymmetric synthesis of related heterocyclic compounds is ongoing and could provide a basis for developing enantioselective routes to chiral analogues of this compound. nih.gov

Table 1: Comparison of Catalytic Approaches for Oxazole Synthesis
Catalytic SystemAdvantagesPotential for this compound SynthesisReference
Earth-Abundant Metals (e.g., Cu, Fe)Cost-effective, low toxicity, sustainable.Adaptable from existing copper-catalyzed syntheses of substituted oxazoles. indrajeetsharma.comthieme-connect.de
OrganocatalysisMetal-free, environmentally benign, potential for asymmetry.Applicable for developing enantioselective routes to chiral analogues. nih.gov
Gold CatalysisMild reaction conditions, high efficiency.Gold-catalyzed cyclization of N-propargylcarboxamides is a potential route. acs.orgnih.gov
Metal-Free (I2/K2CO3)Avoids metal contaminants, environmentally friendly.A potential green alternative for the synthesis of the oxazole ring. rsc.org

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. uc.pt The continuous synthesis of 4,5-disubstituted oxazoles has been successfully demonstrated using a multipurpose mesofluidic flow reactor. durham.ac.ukacs.orgnih.gov This automated system allows for the rapid optimization of reaction parameters and can produce gram quantities of the target compounds. durham.ac.uknih.gov Such a system could be readily adapted for the continuous production of this compound, leading to a more efficient and scalable manufacturing process. The use of packed columns with solid-supported reagents in these flow systems can also simplify purification and reduce waste. durham.ac.ukacs.org

Asymmetric Synthesis of Chiral this compound Analogues

The development of asymmetric methods to produce enantiomerically pure compounds is a major focus in modern organic synthesis, particularly for applications in medicinal chemistry where chirality can have a profound impact on biological activity. While specific methods for the asymmetric synthesis of this compound are not yet widely reported, the synthesis of other chiral oxazolines and their derivatives provides a strong foundation for future research. nih.govacs.orgbldpharm.com

Chiral ligands are crucial for enantioselective metal-catalyzed reactions. bldpharm.com The design and synthesis of novel planar-chiral oxazole-pyridine N,N-ligands have been reported for use in palladium-catalyzed asymmetric cyclization reactions. acs.org Similar strategies could be employed to develop catalysts for the asymmetric synthesis of chiral analogues of this compound. Organocatalysis also presents a promising approach for the asymmetric synthesis of related spirocyclic scaffolds, which could be extended to the synthesis of chiral oxazole derivatives. nih.gov

Rational Design of Derivatives for Specific Molecular Recognition in Biological Systems

The oxazole scaffold is a common motif in biologically active compounds. The rational design of derivatives of this compound can lead to new molecules with specific biological targets. By modifying the substituents on the oxazole ring, it is possible to fine-tune the electronic and steric properties of the molecule to enhance its interaction with a biological receptor.

For example, the synthesis of new enantiomerically pure 2-cyanoethyl-oxazolines has been shown to yield compounds with antioxidant, antimicrobial, and analgesic properties. nih.gov Similarly, the development of chiral oxazoline (B21484) derivatives has led to promising antifungal and antioomycete agrochemicals. acs.org These studies provide a blueprint for the rational design of derivatives of this compound with tailored biological activities.

Applications as Precursors for Advanced Materials (e.g., Organic Electronics, Polymers)

The unique electronic properties of the oxazole ring make it an attractive building block for advanced materials. While the application of this compound in this area is still emerging, related oxazole-containing compounds have shown promise in organic electronics and polymer science.

The development of vinyl-functionalized oxazoles through ruthenium-catalyzed olefin cross-metathesis opens up possibilities for the synthesis of oxazole-containing polymers. nih.gov These polymers could have interesting optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The acetyl group in this compound provides a reactive handle that could be used to incorporate this moiety into larger polymeric structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.